molecular formula C17H20N6O2S B1684594 Gne-493 CAS No. 1033735-94-2

Gne-493

Número de catálogo: B1684594
Número CAS: 1033735-94-2
Peso molecular: 372.4 g/mol
Clave InChI: LEXMMFPAPDGYGZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GNE-493 es un inhibidor dual potente, selectivo y de administración oral de la fosfatidilinositol 3-quinasa (PI3K) y el objetivo mecánico de la rapamicina (mTOR). Ha demostrado actividad anticancerígena potencial al inhibir varias isoformas de PI3K y mTOR, convirtiéndolo en un candidato prometedor para el tratamiento del cáncer .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de GNE-493 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y controles de temperatura específicos para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la rentabilidad y la eficiencia, asegurando que el compuesto cumpla con los estándares de pureza requeridos para aplicaciones farmacéuticas. La producción implica rigurosos controles de calidad, incluyendo cromatografía líquida de alta eficacia (HPLC) y espectroscopia de resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

Tipos de Reacciones

GNE-493 se somete a diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Las condiciones varían según la reacción específica, pero generalmente implican temperaturas y niveles de pH controlados .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener diferentes actividades y propiedades biológicas. Estos derivados a menudo se estudian para comprender la relación estructura-actividad y optimizar la eficacia del compuesto .

Aplicaciones Científicas De Investigación

GNE-493 is a novel dual inhibitor of PI3K/mTOR, demonstrating improved metabolic stability, oral bioavailability, and favorable pharmacokinetic parameters . Research indicates that this compound can suppress tumor growth in prostate cancer cells by affecting Akt-mTOR-dependent and -independent mechanisms .

Scientific Research Applications

Prostate Cancer Research:

  • In vitro studies this compound展示了对不同原代和已建立的前列腺癌细胞(LNCaP和PC-3细胞系)的抑制活性,包括抑制细胞活力、增殖和迁移,并诱导凋亡 . this compound also blocked Akt-mTOR activation in primary human prostate cancer cells . At a concentration of 250 nM, this compound significantly decreased the migration of priCa-1 cells and disrupted cell cycle progression, leading to an increase in the G1-phase cell percentage but a decrease in the S-phase cell percentage . Furthermore, this compound increased caspase-3 activity and the ratio of TUNEL-positive stained nuclei, confirming apoptosis activation in primary prostate cancer cells and immortalized cell lines .
  • In vivo studies Daily oral administration of this compound at 20 mg/kg body weight effectively inhibited the growth of priCa-1 xenograft tumors in nude mice . This treatment led to Akt-mTOR inactivation, SphK1 downregulation, an increase in ceramide levels, and oxidative injury in the treated prostate cancer xenograft tissues .

Other Cancer Research

  • This compound has the potential to block the PI3K-Akt-mTOR cascade and inhibit breast xenograft growth in mice .

** concentrations**

  • A concentration of 10 nM of this compound did not significantly affect colony number, cell death, and nuclear EdU incorporation in priCa-1 primary cells . However, 250 nM of this compound exerted significant tumor-suppressive activity .

Mechanism of Action

  • This compound induces significant oxidative injury and programmed necrosis cascade in prostate cancer cells . It also downregulates Sphingosine Kinase 1 (SphK1), leading to ceramide accumulation in primary prostate cancer cells .

Mecanismo De Acción

GNE-493 ejerce sus efectos al inhibir las vías PI3K y mTOR, que son cruciales para el crecimiento, la proliferación y la supervivencia celular. Al bloquear estas vías, this compound induce la apoptosis e inhibe el crecimiento tumoral. El compuesto se dirige a múltiples isoformas de PI3K (PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ) y mTOR, convirtiéndolo en un inhibidor de amplio espectro con un potencial terapéutico significativo .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad de GNE-493

This compound destaca por su mejor estabilidad metabólica, biodisponibilidad oral y excelentes parámetros farmacocinéticos. Ha demostrado una eficacia robusta en varios modelos de cáncer, incluidos el cáncer de próstata y de mama, convirtiéndolo en un candidato prometedor para su posterior desarrollo .

Actividad Biológica

GNE-493 is a novel compound recognized for its dual inhibitory effects on phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This compound has garnered attention due to its potential therapeutic applications in oncology, particularly in the treatment of various cancers, including lung and prostate cancer. The biological activity of this compound is characterized by its ability to modulate tumor growth, induce apoptosis, and enhance anti-tumor immunity.

Inhibition of PI3K/mTOR Pathway

This compound functions primarily by inhibiting the PI3K/mTOR signaling pathway, which is frequently hyperactivated in cancer cells. This pathway plays a crucial role in regulating cell proliferation, survival, and metabolism. By inhibiting this pathway, this compound effectively reduces tumor cell growth and promotes apoptosis.

Induction of Immunogenic Cell Death

Recent studies reveal that this compound not only inhibits tumor cell proliferation but also enhances the immune response against tumors. In a study involving murine lung cancer models, this compound treatment led to increased infiltration of CD4+ and CD8+ T cells within tumors, suggesting a robust activation of anti-tumor immunity. Furthermore, the expression of immunogenic markers such as calreticulin (CRT) and heat shock protein 70 (HSP70) was significantly upregulated following treatment with this compound, indicating its role in promoting immunogenic cell death .

Case Studies and Experimental Data

  • Lung Cancer Study :
    • Objective : To evaluate the effects of this compound on lung cancer cell lines and tumor microenvironment.
    • Methods : In vitro assays on KP lung cancer cells and human A549 cells were performed to assess proliferation and apoptosis.
    • Results : this compound significantly inhibited cell proliferation and promoted apoptosis. In vivo studies using orthotopic tumor models demonstrated increased T cell infiltration post-treatment .
  • Prostate Cancer Study :
    • Objective : To investigate the effects of this compound on prostate cancer cell lines.
    • Methods : Cell viability assays were conducted on DU145 prostate cancer cells.
    • Results : this compound exhibited potent anti-tumor activity with an IC50 value significantly lower than other tested compounds. It inhibited growth via both Akt-mTOR-dependent and independent mechanisms .

Data Table: Summary of Biological Activity

Study TypeCancer TypeKey FindingsReference
In vitroLung CancerInhibition of proliferation; increased apoptosis
In vivoLung CancerEnhanced T cell infiltration; upregulation of CRT
In vitroProstate CancerSignificant growth inhibition (IC50 = 2.897 µM)

Propiedades

IUPAC Name

2-[2-(2-aminopyrimidin-5-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-17(2,24)12-7-11-13(26-12)15(23-3-5-25-6-4-23)22-14(21-11)10-8-19-16(18)20-9-10/h7-9,24H,3-6H2,1-2H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXMMFPAPDGYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CN=C(N=C3)N)N4CCOCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033735-94-2
Record name GNE-493
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033735942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GNE-493
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L843LS9YK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gne-493
Reactant of Route 2
Reactant of Route 2
Gne-493
Reactant of Route 3
Reactant of Route 3
Gne-493
Reactant of Route 4
Reactant of Route 4
Gne-493
Reactant of Route 5
Reactant of Route 5
Gne-493
Reactant of Route 6
Reactant of Route 6
Gne-493

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.